4-Chlorophthalide
Overview
Description
4-Chlorophthalide is an organic compound with the molecular formula C8H5ClO2. It is a derivative of phthalide, where a chlorine atom is substituted at the fourth position of the aromatic ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophthalide can be synthesized through several methods. One common approach involves the chlorination of phthalide using chlorine gas in the presence of a catalyst. Another method includes the cyclization of 4-chlorobenzaldehyde with malonic acid in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where phthalide is chlorinated under controlled conditions. The reaction is typically carried out at elevated temperatures and may require the use of solvents to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorophthalic acid.
Reduction: Reduction of this compound can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.
Major Products:
Oxidation: 4-Chlorophthalic acid.
Reduction: 4-Chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorophthalide has been extensively studied for its applications in:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chlorophthalide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Phthalide: The parent compound of 4-chlorophthalide, lacking the chlorine substitution.
4-Bromophthalide: Similar structure with a bromine atom instead of chlorine.
4-Methylphthalide: Contains a methyl group at the fourth position instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDNGRGWFOSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199982 | |
Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52010-22-7 | |
Record name | 4-Chlorophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52010-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052010227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-chlorophthalide anhydride a valuable building block for synthesizing polyimides?
A1: this compound anhydride possesses a reactive chlorine atom that makes it amenable to palladium-catalyzed amination reactions []. This allows for the introduction of various amine groups, leading to the formation of bis(amine-phthalimide)s. These intermediates can be further transformed into bis(amine anhydride) monomers, which are essential precursors for synthesizing polyimides.
Q2: How does the structure of the synthesized polyimides contribute to their properties?
A2: The research highlights the use of bulky, propeller-shaped triphenylamine units incorporated into the polyimide backbone []. This structural feature enhances the solubility of the resulting polymers in various aprotic solvents. This improved solubility is crucial for processing and applications requiring soluble polyimides without compromising their high thermal stability, a characteristic often associated with these polymers.
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